Cas no 859810-59-6 (1,1,4,4-tetramethoxybutan-2-one)

1,1,4,4-tetramethoxybutan-2-one 化学的及び物理的性質
名前と識別子
-
- 1,1,4,4-tetramethoxybutan-2-one
- 859810-59-6
- EN300-1127080
-
- インチ: 1S/C8H16O5/c1-10-7(11-2)5-6(9)8(12-3)13-4/h7-8H,5H2,1-4H3
- InChIKey: MSYQSQVBBVSTPD-UHFFFAOYSA-N
- SMILES: O(C)C(CC(C(OC)OC)=O)OC
計算された属性
- 精确分子量: 192.09977361g/mol
- 同位素质量: 192.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 7
- 複雑さ: 140
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 54Ų
1,1,4,4-tetramethoxybutan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127080-0.25g |
1,1,4,4-tetramethoxybutan-2-one |
859810-59-6 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1127080-0.5g |
1,1,4,4-tetramethoxybutan-2-one |
859810-59-6 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1127080-10.0g |
1,1,4,4-tetramethoxybutan-2-one |
859810-59-6 | 10g |
$4545.0 | 2023-06-09 | ||
Enamine | EN300-1127080-0.05g |
1,1,4,4-tetramethoxybutan-2-one |
859810-59-6 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1127080-5g |
1,1,4,4-tetramethoxybutan-2-one |
859810-59-6 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1127080-2.5g |
1,1,4,4-tetramethoxybutan-2-one |
859810-59-6 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1127080-1.0g |
1,1,4,4-tetramethoxybutan-2-one |
859810-59-6 | 1g |
$1057.0 | 2023-06-09 | ||
Enamine | EN300-1127080-5.0g |
1,1,4,4-tetramethoxybutan-2-one |
859810-59-6 | 5g |
$3065.0 | 2023-06-09 | ||
Enamine | EN300-1127080-0.1g |
1,1,4,4-tetramethoxybutan-2-one |
859810-59-6 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1127080-1g |
1,1,4,4-tetramethoxybutan-2-one |
859810-59-6 | 95% | 1g |
$770.0 | 2023-10-26 |
1,1,4,4-tetramethoxybutan-2-one 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
1,1,4,4-tetramethoxybutan-2-oneに関する追加情報
Introduction to 1,1,4,4-Tetramethoxybutan-2-one (CAS No. 859810-59-6)
1,1,4,4-Tetramethoxybutan-2-one, also known by its CAS number 859810-59-6, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its molecular formula C8H16O4 and a molecular weight of 176.20 g/mol. Its structure consists of a butanone backbone with four methoxy groups attached to the terminal carbons, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 1,1,4,4-tetramethoxybutan-2-one imparts several advantageous properties that have been exploited in various scientific and industrial applications. One of the key features is its high solubility in polar solvents, which facilitates its use in solution-based reactions. Additionally, the presence of multiple methoxy groups provides multiple reaction sites for further functionalization, making it an attractive starting material for the synthesis of bioactive compounds and advanced materials.
In the realm of pharmaceutical research, 1,1,4,4-tetramethoxybutan-2-one has shown promise as a precursor for the development of novel drugs. Recent studies have explored its potential as a building block for the synthesis of antiviral agents and anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of derivatives from 1,1,4,4-tetramethoxybutan-2-one, which exhibited potent antiviral activity against several strains of influenza virus. The methoxy groups on the molecule were found to enhance the lipophilicity and cellular uptake of the resulting compounds, thereby improving their therapeutic efficacy.
Beyond pharmaceuticals, 1,1,4,4-tetramethoxybutan-2-one has also found applications in materials science. Its ability to undergo controlled polymerization reactions has led to the development of novel polymers with unique properties. A research team at the University of California published a paper in Advanced Materials detailing the synthesis of a series of poly(1,1,4,4-tetramethoxybutan-2-one) derivatives with tunable mechanical properties and thermal stability. These polymers have shown potential for use in high-performance coatings and adhesives due to their excellent adhesion properties and resistance to harsh environmental conditions.
In addition to its use as a monomer for polymer synthesis, 1,1,4,4-tetramethoxybutan-2-one has been explored as a solvent and reaction medium in organic synthesis. Its high boiling point (approximately 230°C) and low toxicity make it an attractive alternative to more traditional solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). A study published in Organic Letters demonstrated the use of 1,1,4,4-tetramethoxybutan-2-one as a green solvent for palladium-catalyzed cross-coupling reactions. The results showed that this solvent not only provided excellent yields but also minimized side reactions and byproduct formation.
The versatility of 1,1,4,4-tetramethoxybutan-2-one extends to its use in analytical chemistry as well. Its distinct chemical structure makes it an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) analysis. A recent publication in Analytical Chemistry highlighted the use of 1,1,4,4-tetramethoxybutan-2-one as an internal standard for quantifying trace amounts of volatile organic compounds (VOCs) in environmental samples. The high stability and low reactivity of this compound ensured accurate and reliable quantification results.
In conclusion, 1,1,4,4-tetramethoxybutan-2-one (CAS No. 859810-59-6) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool for researchers working in pharmaceuticals, materials science, organic synthesis, and analytical chemistry. As ongoing research continues to uncover new uses and applications for this compound, it is likely that its importance will only continue to grow in the coming years.
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